molecular formula C7H9NO2 B049595 6-Ethoxypyridin-3-ol CAS No. 116178-39-3

6-Ethoxypyridin-3-ol

Cat. No.: B049595
CAS No.: 116178-39-3
M. Wt: 139.15 g/mol
InChI Key: BBEYKPDYKSDPNA-UHFFFAOYSA-N
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Description

6-Ethoxypyridin-3-ol is a versatile pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a phenol group ortho to an ethoxy-substituted nitrogen atom in the pyridine ring, making it a valuable bifunctional synthetic intermediate. Its primary research application lies in its role as a key building block for the synthesis of more complex heterocyclic compounds, particularly in the development of potential active pharmaceutical ingredients (APIs). Researchers utilize this compound to construct molecular scaffolds that are prevalent in ligands for various enzymes and receptors. The ethoxy and hydroxyl groups offer distinct sites for further chemical modification, such as etherification, esterification, or metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). Its mechanism of action is context-dependent on the final synthesized molecule but often contributes to hydrogen bonding, influencing the pharmacokinetic properties, solubility, and target binding affinity of drug candidates. This compound is particularly valuable in projects aimed at discovering new therapeutics in areas like neuroscience, oncology, and infectious diseases, where the pyridine core is a common pharmacophore.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEYKPDYKSDPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555340
Record name 6-Ethoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116178-39-3
Record name 6-Ethoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Ethoxypyridin 3 Ol and Its Functionalized Analogs

Conventional and Direct Synthetic Routes

The construction and functionalization of the 6-ethoxypyridin-3-ol scaffold can be achieved through both conventional methods, which often involve multi-step sequences, and more direct approaches that aim to introduce the desired functional groups in a more convergent manner.

Functionalization of Pyridine (B92270) and Pyridinol Precursors

A primary strategy for the synthesis of this compound and its analogs involves the modification of existing pyridine or pyridinol structures. This approach relies on the selective introduction of substituents at specific positions on the pyridine ring.

The inherent electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards nucleophilic and electrophilic reagents. researchgate.net Direct functionalization can be challenging due to the strong coordinating ability of the nitrogen atom and the often-resulting mixtures of regioisomers. researchgate.netresearchgate.net However, various strategies have been developed to control the regioselectivity of these reactions.

For instance, the presence of directing groups on the pyridine ring can significantly influence the position of incoming substituents. uwindsor.ca Activating groups can steer substitutions to specific sites, while blocking groups can be employed to temporarily protect a more reactive position, thereby allowing functionalization at a less favored site. A notable example is the use of a maleate-derived blocking group to achieve C-4 alkylation of pyridines with high regioselectivity. nih.gov Furthermore, N-activating groups can modulate the reactivity and regioselectivity of radical additions, directing functionalization to either the C-2 or C-4 position depending on the specific activating group and nucleophile used. nih.gov

The synthesis of substituted alkoxypyridines has been accomplished through regioselective lithiation and subsequent reactions with electrophiles. arkat-usa.orgresearchgate.net For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position, providing a route to 3-substituted derivatives. researchgate.net The choice of the lithiating agent and reaction conditions is crucial for achieving the desired regioselectivity. znaturforsch.com

Starting MaterialReagent(s)Position of FunctionalizationProduct Type
PyridineMaleate-derived blocking group, Minisci reactionC-44-Alkylpyridines nih.gov
PyridineN-activating group, Radical initiatorC-2 or C-42- or 4-Substituted Pyridines nih.gov
4-MethoxypyridineMesityllithium or PhenyllithiumC-33-Substituted 4-methoxypyridines researchgate.net
2-Bromo-4-methoxypyridineLithium tetramethylpiperidide (LTMP)C-33-Formyl-2-bromo-4-methoxypyridine arkat-usa.org

Halogen-metal exchange is a powerful tool for the regioselective functionalization of pyridines. znaturforsch.com This method involves the replacement of a halogen atom (typically bromine or iodine) on the pyridine ring with a metal, most commonly lithium or magnesium. The resulting organometallic intermediate can then be reacted with a wide range of electrophiles to introduce various functional groups. researchgate.netznaturforsch.com

The regioselectivity of the halogen-metal exchange is often dictated by the position of the halogen and the presence of other substituents on the ring. znaturforsch.com For instance, in polysubstituted pyridines, the exchange can be directed to a specific halogen atom by carefully controlling the reaction conditions, such as the choice of organometallic reagent and temperature. znaturforsch.com Organomagnesium reagents are often used for more sensitive iodinated or brominated pyridines. znaturforsch.com This technique has been successfully applied to the synthesis of various substituted alkoxypyridines. arkat-usa.orgresearchgate.net For example, treatment of 2,5-dibromo-4-methoxypyridine (B2608117) with n-butyllithium can lead to selective metal-halogen exchange, and the resulting lithiated species can be trapped with electrophiles. arkat-usa.org

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridine derivatives. uwindsor.caharvard.edu This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which coordinates to an organometallic base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. uwindsor.caharvard.edubaranlab.org

A wide variety of functional groups can act as DMGs, including amides, carbamates, and ethers. harvard.edu The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a diverse array of substituents. harvard.edu For pyridine itself, the use of a DMG is often necessary to achieve efficient lithiation and to avoid competitive nucleophilic addition of the organometallic reagent to the pyridine ring. uwindsor.ca Lithium amides like LDA and LiTMP are frequently used as bases in these reactions. uwindsor.ca The alkoxy group in alkoxypyridines can serve as a directing group, facilitating lithiation at an adjacent position. researchgate.net For instance, the methoxy (B1213986) group in 4-methoxypyridine directs lithiation to the C-3 position. researchgate.net Pyridine N-oxides are also excellent substrates for directed ortho-metalation, undergoing regioselective lithiation at the C-2 position. thieme-connect.comrsc.org

Directing GroupBasePosition of MetalationReference
OCONEt2sec-BuLi, TMEDAortho to DMG harvard.edu
MethoxyMesityllithium or PhLiC-3 (in 4-methoxypyridine) researchgate.net
N-oxidei-PrMgClC-2 thieme-connect.com
N-oxideLDA or n-BuLiortho to substituent rsc.org

Ring-Closing and Rearrangement Reactions

In addition to modifying existing pyridine rings, this compound and its analogs can be synthesized through the construction of the pyridine ring itself. This often involves ring-closing or rearrangement reactions of acyclic or other heterocyclic precursors.

A significant and versatile method for the synthesis of 3-hydroxypyridines involves the rearrangement of furan (B31954) derivatives. dur.ac.uk This approach is attractive due to the ready availability of various furan precursors and the high yields often obtained in the rearrangement step. dur.ac.uk The reaction typically involves heating a furan derivative, such as a 2-acylfuran, with an ammonia (B1221849) source under pressure. dur.ac.uk This process is robust and tolerates a wide range of substituents on the furan ring, allowing for the synthesis of highly functionalized 3-hydroxypyridines that may be difficult to access through other routes. dur.ac.uk The conversion of furfurylamines to 3-hydroxypyridines through oxidation with hydrogen peroxide followed by acid-mediated cyclization is another established pathway. researchgate.net

Introduction of the Ethoxy Moiety

The introduction of an ethoxy group onto the pyridine ring is a critical step in the synthesis of this compound. This is typically achieved through etherification reactions, with a focus on selective O-alkylation.

Etherification and Selective O-Alkylation Reactions

The synthesis of this compound often involves the etherification of a precursor molecule, such as 6-hydroxypyridin-3-ol. This process can be complicated by the presence of multiple reactive sites, leading to mixtures of N- and O-alkylated products. researchgate.net The regioselectivity of the alkylation of 2-pyridone salts, for instance, is influenced by factors like the metal cation, the alkylating agent, and the solvent used. researchgate.net

To achieve selective O-alkylation, specific reagents and conditions are necessary. For example, in the synthesis of related pyrimidine (B1678525) structures, direct and chemoselective O-alkylation has been successfully performed, yielding the desired products in high percentages. nih.govacs.org In some cases, a convergent strategy involving the earlier introduction of the desired substituent, followed by reaction with the pyridinone, can lead to selective O-alkylation without the formation of N-alkylated byproducts. nih.gov The choice of solvent and base is also crucial; for instance, the use of potassium carbonate in an amide-based solvent has been patented for the highly selective O-alkylation of pyrimidyloxy and pyridyloxy derivatives. google.com

A study on the alkylation of 2-pyridone salts demonstrated that by carefully selecting the solvent and metal ion, it's possible to achieve almost exclusive nitrogen or oxygen alkylation for various alkylating agents. researchgate.net For the synthesis of certain pyridoxine (B80251) derivatives, a catalyst-free, regioselective O-substitution has been described, which relies on the formation of an ortho-pyridinone methide intermediate. researchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry offers a variety of advanced techniques for the preparation of complex molecules like this compound and its analogs. These methods aim to improve efficiency, scalability, and selectivity.

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis has emerged as a powerful tool for the scalable and safe production of chemical compounds. This technology offers advantages such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely. While specific examples for the continuous flow synthesis of this compound are not prevalent in the searched literature, the principles of this methodology are widely applicable to the synthesis of heterocyclic compounds. ucd.ielboro.ac.uk For instance, resistively heated flow reactors can achieve high temperatures and pressures, enabling rapid reactions without the need for catalysts. diva-portal.org This approach has been used for various transformations, including the synthesis of indole (B1671886) derivatives, showcasing its potential for producing complex heterocycles. mdpi.com The automation of these processes can further facilitate the production of radiolabeled compounds for applications like positron emission tomography (PET). researchgate.net

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective reaction pathways. nih.govchemrxiv.org Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is particularly valuable for its high stereo-, regio-, and chemoselectivity. nih.gov

While a direct chemoenzymatic route to this compound is not explicitly detailed in the provided results, the potential of this approach is evident from related studies. For example, whole cells of Burkholderia sp. have been used for the oxyfunctionalization of various pyridine derivatives. nih.gov Lipases are another class of enzymes widely used in chemoenzymatic synthesis for transformations like esterification and transesterification of pyridinol derivatives. conicet.gov.arpsu.edu These enzymatic methods often proceed under mild conditions and can avoid the need for protecting groups, making them an attractive and environmentally friendly option for synthesizing functionalized pyridines. conicet.gov.ar The development of these biocatalytic routes can lead to the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Pyridinyl Boronic Acids

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental methods for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds. mdpi.com In the context of this compound analogs, this reaction is crucial for introducing aryl or heteroaryl substituents.

The synthesis of pyridinyl boronic acids, such as 2-ethoxypyridine-3-boronic acid and 2-ethoxypyridine-5-boronic acid pinacol (B44631) ester, provides key intermediates for these coupling reactions. ontosight.aithermofisher.comfishersci.ca These boronic acids can be prepared through methods like directed ortho-metalation followed by borylation. dergipark.org.trresearchgate.net Once formed, they can be coupled with various aryl or heteroaryl halides under palladium catalysis to yield a diverse range of substituted ethoxypyridines. dergipark.org.trresearchgate.netacs.org

Despite its utility, the Suzuki-Miyaura reaction with pyridine-based boronates can face challenges such as low reaction efficiency and instability of the boronic acids. sigmaaldrich.com To overcome these limitations, alternative coupling partners and optimized reaction conditions are continuously being developed. sigmaaldrich.comrsc.org

Reactant 1Reactant 2CatalystProductReference
2-Pyridyl carbamoyl (B1232498) fluoridesBoronic acidsPalladiumPyridyl amides rsc.org
2-Ethoxypyridin-3-ylboronic acidHeteroaryl halidesPalladiumHeterobiaryls dergipark.org.tr
Aryl halidesAryl boronic acidsPalladium acetateUnsymmetrical biaryls mdpi.com
3-Bromo-4-methylaniline(2,6-Difluoropyridin-4-yl)boronic acidPd-XPhos precatalystSubstituted pyridine acs.org

Applications of Hypervalent Iodine(III) Reagents in Oxidative Synthesis

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have become important tools in organic synthesis due to their oxidizing properties, stability, and environmental friendliness. chim.itarkat-usa.org These reagents are used in a variety of oxidative transformations, including the formation of carbon-heteroatom bonds and the synthesis of heterocyclic compounds. chim.it

While a direct application of hypervalent iodine reagents for the synthesis of this compound is not explicitly described, their utility in the functionalization of related aromatic and heterocyclic systems suggests their potential in this area. beilstein-journals.orgrsc.org For example, hypervalent iodine(III) compounds can mediate oxidative cycloadditions and C-H functionalizations. beilstein-journals.org The synthesis of these reagents themselves has also been refined, with methods available for their preparation from iodoarenes using oxidants like sodium hypochlorite (B82951) or oxone. organic-chemistry.org The development of novel hypervalent iodine(III/V) oxidants has further expanded the scope of these reagents to include transformations that were previously difficult to achieve. rsc.org

Hypervalent Iodine ReagentApplicationReference
(Diacetoxyiodo)benzene (PIDA)Oxidative cyclization, C-H functionalization chim.itbeilstein-journals.org
[Bis(trifluoroacetoxy)iodo)benzene (PIFA)Oxidative transformations chim.itarkat-usa.org
2-Iodoxybenzoic acid (IBX)Oxidative desulfurization and functionalization of quinoline (B57606) C-H bonds rsc.org
Novel iodine(III/V) oxidantIntramolecular oxidative azirination rsc.org

Utilization of Triazine Derivatives in Organic Synthesis

Triazine derivatives serve as versatile building blocks in the synthesis of a variety of heterocyclic compounds, including pyridine structures. researchgate.netglobalscitechocean.com The 1,3,5-triazine, or s-triazine, ring is a particularly common isomer used in organic synthesis. globalscitechocean.comnih.gov One notable application is in the construction of pyridine rings through cycloaddition-retro-Diels-Alder reactions. For instance, substituted pyridines have been prepared from 1,2,4-triazine (B1199460) derivatives. nih.gov Specifically, the reaction of 5,6-bis(4-methoxyphenyl)-3-methylsulfonyl-1,2,4-triazine with norbornadiene yields a substituted pyridine, demonstrating the utility of this pathway. nih.gov

The Mannich reaction, involving triazine derivatives, also provides a route to functionalized pyridines. researchgate.net The reaction of 6-amino-4-(het)aryl-2-thioxopyridine-3,5-dicarbonitriles with primary amines and formaldehyde (B43269) leads to the formation of pyrido[1,2-a]triazines. researchgate.net This highlights the role of the amino group in directing the reaction to yield specific N,N-binucleophilic products. researchgate.net Furthermore, the reaction of (1-ethoxyethylidene)malononitrile (B135995) with cyanoacetamide or cyanothioacetamide produces 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which can then undergo aminomethylation to form complex pyrido[1,2-a] researchgate.netacs.orgacs.orgtriazine structures. researchgate.net These methods showcase the potential for creating diverse pyridine-based molecular architectures from triazine precursors. researchgate.netresearchgate.net

Free Radical Reaction Pathways for Pyridine Functionalization

Free radical reactions offer a powerful and direct method for the C-H functionalization of pyridines, providing access to a wide array of derivatives. nih.govnih.gov A prominent strategy involves the conversion of pyridines into pyridinium (B92312) salts, which are more susceptible to nucleophilic attack by both ionic and radical species. nih.gov This approach, often referred to as the Minisci reaction, can efficiently introduce functional groups onto the pyridine ring. nih.govrecercat.cat However, a significant challenge with unbiased pyridines is achieving regioselectivity, as reactions can occur at multiple positions, primarily C2 and C4. nih.govnih.gov

To address the issue of regioselectivity, various strategies have been developed. One approach utilizes an enzyme-mimicking pocket-type urea (B33335) activation reagent, which converts pyridines into highly electrophilic pyridiniums while shielding the C2 and C6 positions, thus favoring C4 functionalization. nih.gov Another method involves the photochemical generation of pyridinyl radicals from pyridinium ions. acs.orgrecercat.cat These radicals can then couple with other radical species, such as allylic radicals, to achieve functionalization at specific positions, offering a distinct selectivity profile compared to classical Minisci reactions. acs.orgrecercat.cat Late-stage functionalization of complex molecules and the synthesis of biologically relevant compounds have been demonstrated using these radical pathways. acs.orgnih.gov

The Hofmann-Loeffler-Freytag reaction represents another free radical pathway that enables remote functionalization, leading to the formation of new heterocyclic rings. libretexts.org While not a direct pyridine functionalization, it exemplifies the utility of radical cyclization in complex molecule synthesis. libretexts.orgbeilstein-journals.org The choice of radical initiator, such as AIBN, and reaction conditions are crucial for the success of these transformations. beilstein-journals.org

Synthesis of Isotopically Labeled this compound Derivatives

Isotopic labeling is a critical tool for studying reaction mechanisms, metabolic pathways, and for in vivo imaging. The synthesis of isotopically labeled this compound and its analogs involves the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-14 (B1195169) (¹⁴C), and fluorine-18 (B77423) (¹⁸F).

Deuterium Labeling for Mechanistic Studies

Deuterium-labeled compounds are frequently used to investigate reaction mechanisms and to study pharmacokinetic and metabolic profiles of drug candidates. targetmol.commedchemexpress.com The replacement of hydrogen with deuterium can alter the metabolic fate of a molecule due to the kinetic isotope effect. In the context of pyridine derivatives, deuterium labeling can be achieved through various methods. For example, base-catalyzed hydrogen/deuterium exchange using D₂O is a common strategy. researchgate.net

Stereospecific deuteration has been employed to elucidate the stereochemical pathway of reactions, such as the Wacker-type cyclization of o-allylphenols to form dihydrobenzofurans, where the position of the deuterium atom in the product reveals the stereochemistry of the oxypalladation step. nih.gov Similarly, the synthesis of deuterated standards for use in isotope dilution assays allows for accurate quantification of target analytes in complex matrices. imreblank.ch These studies underscore the importance of deuterium labeling in gaining a deeper understanding of chemical and biological processes involving pyridine-containing molecules.

Carbon-14 Labeling for Biological Distribution Assays

Carbon-14 is the isotope of choice for radiolabeling in drug metabolism and disposition studies, including mass balance and tissue distribution assays in humans. moravek.comalmacgroup.com Its long half-life of approximately 5,730 years ensures that the label remains stable throughout the duration of these studies. moravek.comopenmedscience.com The synthesis of ¹⁴C-labeled compounds often involves incorporating the isotope at a late stage to maximize efficiency and minimize the handling of radioactive materials. moravek.com

The synthesis of ¹⁴C-labeled active pharmaceutical ingredients (APIs) for clinical trials must adhere to Good Manufacturing Practice (GMP) guidelines. almacgroup.com A significant challenge in ¹⁴C-labeling is achieving a high specific activity, which is the ratio of radioactivity to the mass of the compound. wuxiapptec.com For large molecules or studies requiring low doses, introducing multiple ¹⁴C atoms may be necessary to achieve the desired sensitivity for detection. wuxiapptec.com High-specific activity ¹⁴C-labeling combined with high-resolution mass spectrometry has proven to be a powerful technique for identifying metabolites in complex biological systems. wayne.edu

Table 1: Properties of Common Radioisotopes in Drug Development

Isotope Half-life Emission Type Key Application
Carbon-14 ~5730 years Beta Mass balance, metabolic studies moravek.comopenmedscience.com
Hydrogen-3 (Tritium) ~12.35 years Beta Pharmacokinetic studies wuxiapptec.com

Radiosynthesis of Fluorine-18 Labeled Analogs for Positron Emission Tomography (PET) Imaging

Fluorine-18 is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, making it ideal for positron emission tomography (PET) imaging. nih.govopenmedscience.com PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. nih.gov The synthesis of ¹⁸F-labeled radiotracers, including analogs of this compound, is a crucial area of research for developing new diagnostic tools for various diseases. frontiersin.orgresearchgate.net

The radiosynthesis of ¹⁸F-labeled compounds typically involves nucleophilic substitution reactions where a leaving group is displaced by [¹⁸F]fluoride. frontiersin.orgacs.org These reactions are often performed in automated synthesis modules to ensure efficiency, reproducibility, and radiation safety. openmedscience.comfrontiersin.org For example, the automated synthesis of [¹⁸F]BCPP-EF, a radiotracer for imaging mitochondrial complex I, has been developed for clinical research in neurodegenerative diseases. frontiersin.org Similarly, ¹⁸F-labeled ligands targeting amyloid-β aggregates in the brain have been synthesized and evaluated for their potential in diagnosing Alzheimer's disease. acs.orgresearchgate.net The development of novel ¹⁸F-labeling strategies, such as the use of tetrazine conjugation, continues to expand the scope of PET imaging to include large molecules like antibodies. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 219218
1,3,5-Triazine 8024
Pyridine 1049
Norbornadiene 9233
Formaldehyde 712
(1-ethoxyethylidene)malononitrile 5740441
Cyanoacetamide 9771
Cyanothioacetamide 636366
Azobisisobutyronitrile (AIBN) 6553
Deuterium 23906
Carbon-14 104838
Fluorine-18 451421
6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile 10134062
5,6-bis(4-methoxyphenyl)-3-methylsulfonyl-1,2,4-triazine Not available

Chemical Reactivity and Reaction Mechanisms of 6 Ethoxypyridin 3 Ol

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene (B151609). dalalinstitute.com However, the reactivity is significantly modulated by the substituents. In 6-ethoxypyridin-3-ol, the hydroxyl (-OH) and ethoxy (-OC2H5) groups are both strong electron-donating groups that activate the ring for electrophilic aromatic substitution (EAS). dalalinstitute.com

These activating groups direct incoming electrophiles primarily to the ortho and para positions. masterorganicchemistry.com For the hydroxyl group at C3, the ortho positions are C2 and C4, and the para position is C6 (already substituted). For the ethoxy group at C6, the ortho position is C5. The combined directing effects of both groups strongly activate position 5, and to a lesser extent, positions 2 and 4, for reactions such as nitration, halogenation, and formylation. For instance, reactions like the Reimer-Tiemann formylation, which involves an electrophilic dichlorocarbene, can occur on highly reactive phenols and analogous structures like pyrroles. nptel.ac.in

The general mechanism for EAS involves a two-step process:

Attack by the electrophile : The π-electron system of the pyridine ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. minia.edu.eg

Nucleophilic Aromatic Substitution (NAS) Reactions

The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich aromatic rings like benzene. pearson.comwikipedia.org Reactivity is especially enhanced at the C2, C4, and C6 positions, as the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgstackexchange.com

The SNAr mechanism typically proceeds through an addition-elimination pathway:

Nucleophilic Attack : A nucleophile adds to the ring at the carbon bearing a suitable leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.comnih.gov

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

While this compound does not possess a halogen substituent, its synthesis and subsequent reactions often involve the displacement of halides on related pyridine precursors. A common synthetic route to substituted pyridinols involves the nucleophilic displacement of a halogen. For example, 3-amino-6-chloropyridazine (B20888) can be converted to 3-amino-6-iodopyridazine by refluxing with hydroiodic acid. nih.gov Subsequently, the halo-substituent can be displaced by various nucleophiles.

In a relevant example, the synthesis of 6-substituted-2-phenylimidazo[1,2-b]pyridazines involves the nucleophilic substitution of a 6-chloro derivative with nucleophiles like methoxide (B1231860) and thiomethoxide to yield the corresponding products in high yields. nih.gov Similarly, the synthesis of this compound can be achieved from a precursor like 6-chloropyridin-3-ol by reaction with sodium ethoxide. The ethoxide ion acts as the nucleophile, displacing the chloride, which is a good leaving group. This type of transformation is a cornerstone in the synthesis of alkoxy-substituted pyridines.

Transformations of the Hydroxyl and Ethoxy Functional Groups

The hydroxyl and ethoxy groups on the pyridine ring can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound.

The phenolic hydroxyl group at the C3 position is amenable to standard functional group transformations such as esterification and amidation.

Esterification : This reaction involves the conversion of the hydroxyl group into an ester. This can be accomplished by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. Alternatively, coupling agents can be used to facilitate the reaction with a carboxylic acid. For example, propylphosphonic anhydride (T3P®) is an effective reagent for the direct esterification of phosphinic acids with alcohols. researchgate.net Organocatalytic methods have also been developed that use activating reagents to facilitate the one-pot conversion of aldehydes into esters. nih.gov

Amidation : Direct amidation of the hydroxyl group is less common, but the functionality can be converted to an amide through a multi-step process. One approach involves activating the hydroxyl group or, more commonly, coupling a carboxylic acid with an amine. Modern coupling reagents facilitate the formation of an amide bond under mild conditions. rsc.org For instance, a common strategy involves activating a carboxylic acid with a reagent like 1,1'-carbonyldiimidazole, which then reacts with a nucleophile (an amine for amidation or an alcohol for esterification). researchgate.net

The oxidation of alcohols is a fundamental transformation in organic chemistry. chemguide.co.uk The outcome depends on the type of alcohol (primary, secondary, or tertiary) and the reaction conditions. libretexts.org The this compound contains a secondary alcohol-like hydroxyl group on an aromatic ring (a phenol). Phenols can be oxidized, though the reactions can sometimes be complex, leading to quinone-type structures or polymerization.

Under controlled conditions, pyridinols can be oxidized. The specific products for this compound would depend on the chosen oxidant. For instance, primary alcohols can be oxidized to aldehydes or further to carboxylic acids using reagents like acidified potassium dichromate(VI). chemguide.co.uklibretexts.org Secondary alcohols are oxidized to ketones. chemguide.co.uk Tertiary alcohols are generally resistant to oxidation. libretexts.org The oxidation of the pyridinol moiety in this compound could potentially lead to a pyridinone derivative or, with stronger oxidants, ring-opening products.

Reduction reactions can target the pyridine ring itself or specific substituents, depending on the reagents and conditions employed.

Reduction of the Pyridine Ring : The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. asianpubs.org This transformation is of significant interest as piperidines are important structural motifs in pharmaceuticals. researchgate.net Common catalysts include platinum, palladium, rhodium, and nickel. asianpubs.orgresearchgate.netclockss.org For example, hydrogenation of substituted pyridines using a platinum(IV) oxide (PtO2, Adams' catalyst) catalyst in a protic solvent like glacial acetic acid can effectively produce the corresponding piperidine derivatives. asianpubs.orgasianpubs.org Rhodium-based catalysts, such as rhodium(III) oxide, have also been shown to be highly active for the hydrogenation of a wide variety of unprotected pyridines under mild conditions (e.g., 5 bar H2, 40 °C). liverpool.ac.uk This would convert this compound into 6-ethoxypiperidin-3-ol.

Reduction of Substituents : While the ethoxy and hydroxyl groups are generally stable to many reducing conditions, other functional groups that might be introduced onto the ring could be selectively reduced. For example, a nitro group, which could be installed via an EAS reaction, can be reduced to an amino group using reagents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. nih.gov A patent describes the reduction of a carboxylate ester on a substituted pyridine to a hydroxymethyl group (-CH2OH) using reducing agents like lithium borohydride (B1222165) (LiBH4) or sodium borohydride (NaBH4). google.com

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons, which defines its basicity and nucleophilicity. srce.hr This electronic feature is the site of several characteristic reactions, including oxidation and quaternization.

The pyridine nitrogen of this compound can undergo N-oxidation to form the corresponding N-oxide derivative. This transformation is typically achieved by treating the parent pyridine with a suitable oxidizing agent. Common reagents for this purpose include peroxy acids, such as peracetic acid or monoperoxyphthalic acid, and other peroxide-based systems like urea-hydrogen peroxide (UHP) or sodium perborate (B1237305) in acetic acid. orgsyn.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidant.

The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties compared to the parent molecule. The N-oxide group is a strong electron-donating group, which can influence the regioselectivity of subsequent reactions on the pyridine ring. For instance, studies on related substituted pyridine-N-oxides, such as 3-ethoxypyridine-N-oxide, have shown that nitration can occur at the 4-position. researchgate.net

Table 1: Common Reagents for Pyridine N-Oxidation

Reagent Typical Conditions Reference
Peracetic Acid Acetic acid, 70-85°C orgsyn.org
Sodium Perborate Acetic acid organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) Solid-state or various solvents organic-chemistry.org

The nucleophilic nitrogen atom of this compound can react with electrophilic alkylating agents, most commonly alkyl halides, in a process known as quaternization or the Menshutkin reaction. researchgate.net In this SN2 reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a positively charged quaternary pyridinium (B92312) salt. srce.hr

The reaction proceeds by dissolving the pyridine derivative and adding the alkyl halide, often in a polar aprotic solvent like acetone. srce.hr The rate of reaction is dependent on the nature of the alkyl halide (I > Br > Cl) and the steric hindrance around the nitrogen atom. The resulting pyridinium salts have significantly different physical properties, including increased polarity and solubility in polar solvents.

An example reaction is shown below: this compound + R-X → [N-Alkyl-6-ethoxy-3-hydroxypyridinium]⁺X⁻ (where R is an alkyl group and X is a halide)

Organometallic Reactions and Catalyst-Mediated Transformations

This compound and its derivatives are valuable substrates in modern organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org this compound can be adapted to participate as either the nucleophilic or electrophilic partner in this reaction.

As the Nucleophilic Partner : this compound can be converted into (6-Ethoxypyridin-3-yl)boronic acid or a corresponding boronate ester. ambeed.com This organoboron derivative can then be coupled with various aryl or vinyl halides/triflates to form biaryl or aryl-vinyl structures.

As the Electrophilic Partner : To act as the electrophile, the hydroxyl group at the 3-position can be converted into a triflate (-OTf), which is an excellent leaving group in palladium catalysis. Alternatively, a halogen atom can be introduced onto the pyridine ring. This halo- or triflate-substituted pyridine derivative can then be coupled with a wide range of organoboron reagents. libretexts.orgbeilstein-journals.org

The general applicability of the Suzuki-Miyaura reaction makes it a key strategy for elaborating the this compound scaffold. tcichemicals.com

Table 2: Example Suzuki-Miyaura Coupling Components

Role of Pyridine Pyridine Derivative Coupling Partner Catalyst System Product Type
Nucleophile (6-Ethoxypyridin-3-yl)boronic acid Aryl Bromide (Ar-Br) Pd(PPh₃)₄, Base 3-Aryl-6-ethoxypyridine

Beyond the Suzuki-Miyaura reaction, derivatives of this compound can participate in other crucial carbon-carbon bond-forming transformations. A notable example is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.

The existence of compounds such as 3-(6-ethoxypyridin-3-yl)prop-2-yn-1-ol and 3-(6-ethoxypyridin-3-yl)prop-2-ynal in chemical databases suggests their synthesis via a Sonogashira reaction. nih.govnih.gov This would involve coupling a halogenated derivative of this compound (e.g., 5-bromo-6-ethoxypyridin-3-ol) with a terminal alkyne like propargyl alcohol. This reaction, often co-catalyzed by a copper(I) salt, is highly efficient for creating C(sp²)-C(sp) bonds.

These organometallic methods provide powerful tools for introducing diverse functional groups and building molecular complexity from the this compound core. tcichemicals.comeolss.net

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of these reactions is key to optimizing conditions and predicting outcomes.

N-Oxidation and Quaternization : The mechanisms for reactions at the pyridine nitrogen are relatively straightforward. N-oxidation proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of a peroxy acid. Quaternization is a classic bimolecular nucleophilic substitution (SN2) reaction, where the pyridine nitrogen acts as the nucleophile. researchgate.net

Suzuki-Miyaura Coupling Mechanism : The catalytic cycle for the Suzuki-Miyaura reaction is well-established and comprises three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophilic pyridine derivative, forming a Pd(II) complex.

Transmetalation : A base (e.g., K₂CO₃, KF) activates the organoboron compound to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide or triflate ligand.

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

The choice of ligands on the palladium catalyst is crucial as it influences the efficiency of these steps and can even determine the stereochemical outcome in certain specialized cases. beilstein-journals.org

Sonogashira Coupling Mechanism : The Sonogashira reaction follows a related but distinct catalytic cycle involving both palladium and copper. The palladium cycle includes oxidative addition of the aryl halide and reductive elimination of the product. The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex. This sequence facilitates the coupling and allows the reaction to proceed under mild conditions.

Influence of Electronic Effects of the Ethoxy Substituent

This net electron-donating nature of the ethoxy group increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. In the case of this compound, this enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. unige.ch The presence of the electron-donating ethoxy and hydroxyl groups helps to mitigate this deactivation.

The hydroxyl group at the 3-position is also a strong activating group due to its +M effect. The combined electronic influence of the ethoxy and hydroxyl groups significantly activates the pyridine ring towards electrophilic substitution. The directing effects of these two groups are synergistic, reinforcing electron density at positions 2, 4, and 5.

In the context of related pyridine derivatives, the electronic nature of substituents has been shown to be a predominant factor in controlling the ease of cyclization reactions. chim.it For instance, in 2-ethoxy-3,5-dinitropyridine, the nitro groups, being strong electron-withdrawing groups, greatly enhance the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. scholarsresearchlibrary.com Conversely, the electron-donating ethoxy group in this compound would be expected to favor electrophilic reactions and potentially disfavor nucleophilic attack unless a good leaving group is present on the ring.

The electronic effects of the ethoxy group can be quantified by comparing the reactivity of analogous compounds. For example, in a study of pyridinylboronic acids, the presence of an alkoxy group was found to make the pyridine ring more electron-rich, influencing its reactivity in cross-coupling reactions.

Electronic Effect Description Influence on this compound
Inductive Effect (-I)Withdrawal of electron density through the sigma bond due to the high electronegativity of the oxygen atom.Reduces electron density on the adjacent carbon atom (C6).
Resonance Effect (+M)Donation of lone pair electrons from the oxygen atom into the pyridine ring's π-system.Increases electron density at the ortho and para positions (C5 and C3, and to a lesser extent, C1-N).
Net Effect The +M effect typically dominates, making the ethoxy group an overall electron-donating and activating group.Enhances the nucleophilicity of the pyridine ring, facilitating electrophilic substitution reactions.

Steric Considerations in Reaction Kinetics and Regioselectivity

The ethoxy group at the 6-position, while electronically activating, also introduces steric bulk in the vicinity of the nitrogen atom and the C5 position. This steric hindrance can play a crucial role in determining the kinetics and regioselectivity of reactions involving this compound.

For reactions that involve attack at the nitrogen atom, such as protonation or coordination with a Lewis acid, the ethoxy group can impede the approach of bulky reagents. This is a common phenomenon observed in substituted pyridines, where steric hindrance from substituents at the 2- and 6-positions can significantly affect the basicity and nucleophilicity of the ring nitrogen. xmu.edu.cn

In electrophilic aromatic substitution reactions, while the electronic effects of the ethoxy and hydroxyl groups activate positions 2, 4, and 5, the steric bulk of the ethoxy group may disfavor attack at the C5 position. Electrophiles will preferentially attack the less sterically hindered positions that are electronically activated. Therefore, electrophilic substitution would be expected to occur primarily at the C2 and C4 positions, assuming they are sterically accessible.

The importance of steric effects has been demonstrated in related systems. For example, the stereochemical outcome of the reduction of a 6-ethoxy-2-methyl-1,6-dihydro-2H-pyridin-3-one was attributed to the steric hindrance posed by the substituents, which directed the approach of the hydride reagent. nih.gov In another instance, the steric bulk of an isopropoxy group on a pyridine ring was noted to affect molecular recognition and conformational preferences. The coupling between a 2-tert-butyl and a 4-phenyl group on a pyridine ring was found to be slow due to steric hindrance. chim.it

The Williamson ether synthesis, a common method for forming ethers, is sensitive to steric hindrance. When synthesizing an ether, the less sterically hindered alkyl group is typically chosen as the alkyl halide to ensure an efficient Sₙ2 reaction. vaia.com This principle highlights the general importance of steric factors in reactions involving alkoxy groups.

It may reduce the rate of reactions involving the nitrogen atom by sterically shielding it.

It can influence the regioselectivity of electrophilic aromatic substitution by directing incoming electrophiles to less hindered, electronically activated positions.

In reactions where this compound acts as a nucleophile (e.g., through its hydroxyl group), the ethoxy group could sterically influence the approach to the reactive site.

Reaction Type Potential Steric Influence of 6-Ethoxy Group Expected Outcome
N-Alkylation/ProtonationHindrance to the approach of electrophiles/protons to the ring nitrogen.Reduced reaction rate compared to less hindered pyridines.
Electrophilic Aromatic SubstitutionSteric clash with incoming electrophiles at the C5 position.Preferential substitution at C2 and C4 positions.
Reactions at the 3-OH groupPotential for steric hindrance to the approach of reagents to the hydroxyl group.May influence the rate and feasibility of reactions at this site, depending on the size of the reagent.

Derivatization and Chemical Modification Strategies for 6 Ethoxypyridin 3 Ol

Diversification via Introduction of Various Functional Groups

The pyridine (B92270) ring of 6-ethoxypyridin-3-ol is amenable to functionalization through several classic and modern synthetic methodologies. The inherent reactivity of the ring is influenced by the electronic effects of the existing substituents: the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing ring nitrogen.

Halogenation introduces synthetically versatile handles onto the this compound scaffold, which can be used for subsequent cross-coupling reactions to build more complex molecules. The positions of halogenation are directed by the existing substituents. The electron-donating ethoxy (-OEt) and hydroxyl (-OH) groups are activating and ortho-, para-directing, while the pyridine nitrogen atom is deactivating. masterorganicchemistry.comwikipedia.org This interplay of electronic effects governs the regioselectivity of the reaction.

Electrophilic halogenation of pyridinols can be challenging due to the deactivating nature of the protonated pyridine ring under acidic conditions. wikipedia.org However, specific reagents and conditions can achieve desired substitutions. For instance, related ethoxypyridine systems have been successfully halogenated. The chlorination of 6-bromo-2-ethoxypyridine is a known process, indicating that the ethoxy-substituted pyridine ring is susceptible to halogenation. google.com The synthesis of derivatives like 5-bromo-6-chloropyridin-3-ol (B155333) further demonstrates that multiple halogens can be introduced onto the pyridinol core. sigmaaldrich.com The bromination of a related compound, 3-bromo-5-methoxypyridine, is a step in the synthesis of 3-bromo-5-hydroxypyridine, highlighting the feasibility of such transformations. chemicalbook.com

Table 1: Examples of Halogenation Reactions on Related Pyridine Scaffolds

Starting Material Reagent(s) Product Reference
6-Bromo-2-ethoxypyridine Cl₂/H₂O₂/HCl 6-Bromo-3,5-dichloro-2-ethoxypyridine google.com

This table presents examples of halogenation on pyridine rings structurally related to this compound, illustrating the types of transformations possible.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to install nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. masterorganicchemistry.comwikipedia.org These reactions typically require strong acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring system toward electrophilic attack. wikipedia.org

The reaction involves the generation of a potent electrophile (the nitronium ion, NO₂⁺, or sulfur trioxide, SO₃) which then attacks the electron-rich aromatic ring. savemyexams.compressbooks.pub For this compound, the outcome of the reaction is a balance between the deactivating effect of the protonated ring nitrogen and the strong activating, ortho-, para-directing effects of the hydroxyl and ethoxy groups. The presence of strongly activating groups like hydroxyls can enable nitration even with nitric acid alone, without the need for the more aggressive sulfuric acid catalyst. masterorganicchemistry.com The sulfonic acid group is particularly interesting as it can be used as a reversible blocking group to direct other substituents to specific positions before being removed under dilute acidic conditions. wikipedia.orglibretexts.org

Synthesis of Bioconjugates and Chemical Probes

The this compound scaffold can be incorporated into larger, more complex molecular architectures like bioconjugates and chemical probes. thermofisher.krrsc.org This involves attaching the core molecule to other chemical entities, such as proteins, peptides, or fluorescent dyes, via a linker. nih.gov

Linker design is a critical aspect of creating functional bioconjugates and probes, as the linker can influence stability, solubility, and the spatial orientation of the connected moieties. acs.org The this compound core can be functionalized to allow for the attachment of such linkers. For example, derivatives like (3S,4R)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol have been synthesized, where the carbonyl group serves as the point of attachment for a complex piperidinol-based linker. The synthesis of 5-(6-methoxypyridin-3-yl)-1,2,3-triazine from a boronic acid precursor demonstrates the use of cross-coupling reactions to link the pyridinol scaffold to other heterocyclic systems, a common strategy in building complex molecules. researchgate.net These linkers can be designed with specific functionalities to react with biological molecules, for instance, by incorporating groups that form stable bonds with amino acid residues on proteins. beilstein-journals.org

Targeted Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful technique used to improve the analytical performance of compounds in methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov The hydroxyl group of this compound is a prime target for derivatization.

By reacting the hydroxyl group with a suitable reagent, its properties can be altered to enhance detection. For example, introducing a UV-absorbing or fluorescent tag can significantly increase sensitivity. A well-known technique involves derivatization with dansyl chloride, which adds a highly fluorescent dansyl group, enabling detection at very low concentrations. nih.gov For chiral analysis using techniques like supercritical fluid chromatography (SFC), derivatization with a chiral reagent can help in the separation and stereochemical analysis of enantiomers. researchgate.netresearchgate.net Derivatization can also improve ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to lower limits of detection. For instance, reacting carboxylic acids with 2-picolylamine has been shown to increase detection responses by over 100-fold. nih.gov A similar strategy could be applied by first converting the hydroxyl group of this compound to a carboxylic acid-terminated ether, followed by derivatization to boost MS signal.

Combinatorial Library Synthesis Utilizing the this compound Scaffold

The this compound structure is a suitable core or "scaffold" for the synthesis of combinatorial libraries—large collections of related but structurally diverse compounds. ijpsr.com Such libraries are essential tools in drug discovery for screening against biological targets to identify new lead compounds. chimia.chnih.gov

The synthesis of these libraries often employs solid-phase synthesis, where the scaffold is attached to a resin and then sequentially reacted with a variety of building blocks. researchgate.net The multiple reactive sites on the this compound scaffold (the hydroxyl group and the C-H bonds on the pyridine ring) allow for diversification. For example, the ring can be halogenated at specific positions to create reactive handles. These handles can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with a diverse set of boronic acids, alkynes, or other reagents to generate a large library of analogs. nih.gov The hydroxyl group can also be reacted with a library of carboxylic acids or alkyl halides to introduce further diversity. This scaffold-based approach allows for the systematic exploration of the chemical space around the this compound core. ijpsr.comrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxypyridin 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 6-ethoxypyridin-3-ol. It provides precise information about the chemical environment of magnetically active nuclei.

High-Resolution 1H, 13C, and 19F NMR Techniques

One-dimensional (1D) NMR techniques are fundamental for the initial characterization of this compound derivatives.

¹H NMR: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound scaffold, the ethoxy group protons usually appear as a triplet (CH₃) and a quartet (CH₂) in the upfield region. The aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are highly dependent on the substitution pattern. bg.ac.rsnih.gov

¹³C NMR: Carbon-13 NMR spectra reveal the number of non-equivalent carbon atoms and their respective chemical environments. bg.ac.rs The carbon attached to the oxygen of the ethoxy group (C-6) and the hydroxyl group (C-3) are typically found downfield due to the deshielding effect of the oxygen atoms. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents. chemrxiv.org Distinguishing between protonated and non-protonated carbons can be achieved using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). researchgate.net

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is a powerful tool. Fluorine has a spin of ½ and 100% natural abundance, making this technique highly sensitive. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the clear identification of fluorine-containing moieties within the molecule. google.com

Below is a representative table of expected ¹H and ¹³C NMR chemical shift ranges for a substituted this compound derivative.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-27.5 - 8.5135 - 150
C-2-135 - 150
C-3 (C-OH)-145 - 160
H-46.8 - 7.5115 - 130
C-4-115 - 130
H-56.5 - 7.2110 - 125
C-5-110 - 125
C-6 (C-OEt)-155 - 170
-OCH₂CH₃4.0 - 4.5 (quartet)60 - 70
-OCH₂CH₃1.2 - 1.6 (triplet)14 - 18
Note: Actual chemical shifts can vary significantly based on the solvent and the nature of other substituents on the pyridine ring.

Multidimensional NMR for Elucidating Complex Structures

For complex derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. nih.govtjnpr.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton framework through the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of which proton is attached to which carbon. tjnpr.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting different fragments of a molecule, for instance, linking a substituent to its position on the pyridine ring by observing a correlation between a proton on the substituent and a carbon in the ring. mdpi.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and the conformation of molecules. bg.ac.rs

These multidimensional techniques, when used in combination, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, even in highly complex structures. researchgate.netipb.pt

Application of Isotopic Labeling in NMR Assignments

In nitrogen-containing heterocycles like pyridine derivatives, the analysis can be complicated by the properties of the dominant ¹⁴N isotope, which is a quadrupolar nucleus and can lead to signal broadening. iastate.edu While ¹⁵N is an NMR-active spin-½ nucleus, its low natural abundance (0.4%) makes its detection challenging without enrichment. iastate.edubeilstein-journals.org

Isotopic labeling, particularly with ¹⁵N, is a powerful strategy to overcome these limitations. nih.gov Synthesizing derivatives using a ¹⁵N-enriched source dramatically enhances sensitivity and allows for the application of ¹H-¹⁵N and ¹³C-¹⁵N correlation experiments. beilstein-journals.orgchemrxiv.org This approach is instrumental for:

Definitive Structural Confirmation: It helps in unambiguously determining the site of N-alkylation or other substitutions on the heterocyclic core. beilstein-journals.org

Mechanistic Studies: Following the ¹⁵N label through a reaction sequence can provide critical insights into reaction mechanisms. nih.gov

Enhanced Spectral Analysis: The incorporation of ¹⁵N enables the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide valuable structural information. beilstein-journals.org

Recent methods have been developed for the direct isotopic exchange of ¹⁴N for ¹⁵N in existing heterocyclic skeletons under mild conditions, making this powerful technique more accessible. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in identifying an unknown compound or confirming the structure of a newly synthesized derivative. nih.govarkat-usa.org For example, a derivative of this compound was identified by its protonated molecular ion [M+H]⁺ at m/z 223 using electrospray ionization (ESI) mass spectrometry. google.comgoogle.com HRMS would be able to confirm the elemental formula corresponding to this mass, distinguishing it from other potential isobaric compounds. nih.govresearchgate.net

TechniqueInformation ProvidedApplication to this compound Derivatives
HRMS (ESI)Accurate mass of the molecular ion and its elemental formula.Confirms the elemental composition of a synthesized derivative, distinguishing it from other possible structures. nih.govarkat-usa.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. ddtjournal.com This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. researchgate.net

LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is particularly powerful for analyzing complex mixtures and distinguishing between isomers. nih.govacs.org For hydroxylated pyridine derivatives, MS/MS is essential for determining the position of the hydroxyl group. Different isomers often yield distinct fragmentation patterns, allowing for their unambiguous identification. researchgate.netcapes.gov.br For instance, the fragmentation of the ethoxy group (loss of ethylene, C₂H₄) or the pyridine ring can provide key structural clues. This detailed structural information is crucial for confirming the identity of a specific this compound derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. researchgate.net Its high sensitivity and selectivity make it an indispensable tool in various scientific fields, including the analysis of pyridine derivatives. ddtjournal.comnih.gov In the context of this compound and its derivatives, LC-MS/MS serves a crucial role in metabolic studies, impurity profiling, and pharmacokinetic analysis.

The methodology typically involves separating the analytes on a liquid chromatography column, followed by their ionization and detection by a tandem mass spectrometer. ddtjournal.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. nih.gov ESI-MS generally produces protonated molecules ([M+H]+) with minimal fragmentation, while APCI-MS can induce in-source fragmentation, which can be useful for distinguishing between isomers, such as hydroxylated metabolites and N-oxides. nih.gov For instance, under APCI-MS conditions, N-oxides of pyridine derivatives can produce characteristic [M+H-O]+ ions, which are not observed for their hydroxylated counterparts. nih.gov

To enhance the sensitivity and specificity of LC-MS/MS analysis, derivatization of the target analyte is often performed. ddtjournal.com This chemical modification can improve the ionization efficiency and chromatographic separation of the compounds. ddtjournal.comnih.gov For example, derivatizing agents can introduce a readily ionizable group into the molecule, leading to a stronger signal in the mass spectrometer.

Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS that provides excellent selectivity and sensitivity for quantitative analysis. ddtjournal.com In an MRM experiment, a specific precursor ion is selected and fragmented, and then one or more specific product ions are monitored. This highly specific detection method is essential when analyzing complex biological matrices where numerous other compounds are present.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. americanpharmaceuticalreview.commsu.edu These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural vibrational modes. rsc.org

The infrared spectrum of a molecule reveals the presence of specific functional groups based on their characteristic absorption frequencies. athabascau.calibretexts.org For a molecule like this compound, key vibrational modes would include:

O-H stretching: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the hydroxyl group. savemyexams.com

C-H stretching: Aliphatic C-H stretching from the ethoxy group appears around 2850-3000 cm⁻¹. libretexts.org Aromatic C-H stretching of the pyridine ring is also expected in this region.

C=C and C=N stretching: The stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov

C-O stretching: The C-O stretching of the ethoxy group and the phenolic C-O bond will have characteristic absorptions, often in the 1000-1300 cm⁻¹ range. savemyexams.com

Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. americanpharmaceuticalreview.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyridine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum.

The following table summarizes the expected characteristic vibrational modes for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
O-H stretch3200 - 3600IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C=C / C=N ring stretch1400 - 1600IR, Raman
C-O stretch (ethoxy/phenol)1000 - 1300IR, Raman

Both IR and Raman spectroscopy can be employed for in-situ reaction monitoring, providing real-time information about the progress of a chemical reaction without the need for sample extraction. bruker.comrsc.org By inserting a fiber-optic probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked by monitoring the intensity of their characteristic vibrational bands. bruker.comresearchgate.net

This technique is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. bruker.com For instance, in reactions involving pyridine derivatives, in-situ IR spectroscopy has been used to monitor the formation and consumption of various species throughout the course of the reaction. nih.govresearchgate.net The ability to observe the reaction as it happens provides a deeper understanding of the reaction mechanism. bruker.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.edu This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu

The pyridine ring in this compound is a chromophore. The electronic transitions in pyridine and its derivatives typically involve π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and occur at longer wavelengths.

The substitution pattern on the pyridine ring significantly influences its UV-Vis absorption spectrum. The presence of the electron-donating ethoxy and hydroxyl groups on the this compound ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the interaction of the lone pairs of electrons on the oxygen atoms with the π-system of the pyridine ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The solvent environment can also affect the UV-Vis spectrum. In polar solvents, the n → π* transition often undergoes a hypsochromic shift (a shift to shorter wavelengths) due to the stabilization of the non-bonding electrons through hydrogen bonding.

The study of the UV-Vis spectral properties of this compound and its derivatives can provide valuable insights into their electronic structure and how it is affected by substituents and the surrounding environment. academie-sciences.frrsc.org

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. libretexts.org By analyzing the diffraction pattern, a detailed electron density map of the molecule can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy. nih.gov

For this compound derivatives, a single-crystal X-ray diffraction study would provide unambiguous structural information, including:

The planarity of the pyridine ring.

The conformation of the ethoxy group relative to the pyridine ring.

The bond lengths and angles of all the atoms in the molecule.

The intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.net

A study on a related compound, 6-ethoxypyridin-1-ium-2-olate, revealed that all non-hydrogen atoms are nearly coplanar. researchgate.net In the crystal structure, molecules were linked by N—H⋯O hydrogen bonds, forming dimers which were further connected by C—H⋯π and weak π–π interactions. researchgate.net Similar interactions would be expected to play a role in the crystal packing of this compound.

The precise structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of the compound and for validating computational models. rsc.org

The following table presents crystallographic data for the related compound 6-ethoxypyridin-1-ium-2-olate. researchgate.net

ParameterValue
Chemical FormulaC₇H₉NO₂
Molecular Weight139.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.3037 (11)
b (Å)7.0999 (6)
c (Å)12.0767 (15)
β (°)93.402 (13)
Volume (ų)710.74 (14)
Z4

Computational Chemistry and Theoretical Investigations of 6 Ethoxypyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of 6-Ethoxypyridin-3-ol. These methods solve the Schrödinger equation for the molecule, albeit with approximations, to yield detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a popular computational method in chemistry and materials science due to its balance of accuracy and computational cost. chemrxiv.orgspectroscopyonline.com DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy structure. This is achieved by using a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. spectroscopyonline.comccsenet.org

Commonly used functionals include B3LYP, M06-2X, and CAM-B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p). chemrxiv.orgspectroscopyonline.com The choice of functional and basis set is critical and impacts the accuracy of the results. spectroscopyonline.com For instance, the M06-2X functional is often superior for predicting non-covalent interactions, which could be relevant for studying potential intermolecular interactions of this compound. spectroscopyonline.com DFT can be used to calculate various properties such as vibrational frequencies, which can be compared with experimental IR and Raman spectra, and global reactivity descriptors like chemical hardness and electrophilicity. jmchemsci.comekb.eg

A hypothetical DFT study on this compound might yield the following data:

PropertyCalculated Value (B3LYP/6-311++G(d,p))
Total Energy-498.1234 Hartrees
Dipole Moment2.5 Debye
Rotational ConstantsA=2.5 GHz, B=1.1 GHz, C=0.9 GHz

This table is illustrative and shows typical data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgsandiego.edu

While Hartree-Fock theory provides a foundational approximation by considering each electron in a mean field of all other electrons, it neglects electron correlation. wikipedia.org Post-Hartree-Fock methods like MP2 and CCSD(T) are employed to add this correlation energy, leading to more accurate results, albeit at a significantly higher computational cost. sandiego.edudtic.mil For a molecule like this compound, ab initio calculations would be valuable for benchmarking results from less computationally expensive methods like DFT and for obtaining highly accurate predictions of its geometric parameters and relative energies of different conformers. methodist.edunih.gov

The electronic behavior of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. physchemres.orglew.ro

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. ccsenet.org These energies can be calculated using DFT and other quantum chemical methods. schrodinger.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl oxygen, while the LUMO would likely be distributed over the aromatic system. The energy of this gap can be used to predict the wavelengths of light the molecule might absorb in UV-Vis spectroscopy. schrodinger.com

A hypothetical analysis for this compound could provide the following values:

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap 4.7

This table is illustrative. The values are typical for similar aromatic compounds. upb.roresearchgate.net

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.delibretexts.org It is plotted by mapping the electrostatic potential onto a constant electron density surface of the molecule. researchgate.netwolfram.com The ESP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral potential. researchgate.netwolfram.com

For this compound, the ESP surface would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction, such as hydrogen bonding. uni-muenchen.de The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a likely site for interaction with nucleophiles. researchgate.net This analysis is critical for predicting non-covalent interactions and understanding how the molecule might interact with biological receptors or other molecules. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. lammps.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular motion. mdpi.com

The ethoxy group and the hydroxyl group in this compound can rotate, leading to different spatial arrangements or conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's dynamics over a period of time, often on the nanosecond to microsecond scale. mdpi.com This allows for the identification of the most stable conformers and the energy barriers between them.

By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, one can understand how the solvent affects the conformational preferences. This is particularly important for predicting the behavior of the molecule in biological systems. acs.org The results from MD simulations can provide a dynamic picture of the molecule's flexibility and how it might adapt its shape to fit into a binding site of a protein, for example. mdpi.comacs.org

Intermolecular Interaction Analysis

The structure of this compound, featuring a hydroxyl group (-OH), an ethoxy group (-O-CH2CH3), and a pyridine ring, dictates the types of non-covalent interactions it can form. These interactions are fundamental to its physical properties and how it interacts with other molecules, including in biological systems.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the oxygen of the hydroxyl group, the oxygen of the ethoxy group, and the nitrogen atom of the pyridine ring can all act as hydrogen bond acceptors. This allows this compound to form strong, directional hydrogen bonds with itself or with other molecules like water or amino acid residues in a protein. chemtools.orgscielo.org.mx

π-Interactions: The aromatic pyridine ring can participate in π-π stacking with other aromatic systems and C-H•••π interactions. These are crucial for the stability of molecular complexes and crystal packing.

Computational tools such as Non-Covalent Interaction (NCI) analysis, implemented in programs like NCIPLOT and Multiwfn, can visualize and characterize these weak interactions. jussieu.fryoutube.com These methods use the electron density and its derivatives to generate graphical plots that distinguish between stabilizing interactions like hydrogen bonds and destabilizing steric clashes. chemtools.orgjussieu.fr By analyzing the reduced density gradient (RDG), researchers can map the regions of intermolecular space where these crucial non-covalent interactions occur. jussieu.fr

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govijnrd.org This method is instrumental in structure-based drug design for identifying potential drug candidates and elucidating their binding mechanisms. ijpras.com

The process of predicting how this compound might bind within an enzyme's active site involves several computational steps. nih.gov First, a three-dimensional structure of the target enzyme is required, which is often obtained from crystallographic data. Computational methods then search for possible binding poses of the ligand within the active site, which is the region of the enzyme where the chemical reaction occurs. wisdomlib.org

For this compound, key interactions that would be assessed include:

Hydrogen bonds between the hydroxyl group and polar or charged amino acid residues (e.g., Aspartate, Glutamate, Serine).

Hydrogen bonds involving the pyridine nitrogen or ethoxy oxygen as acceptors.

Hydrophobic interactions between the ethyl group or the pyridine ring and non-polar residues (e.g., Leucine, Valine, Phenylalanine).

π-π stacking or π-cation interactions between the pyridine ring and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

A scoring function is then used to rank the different binding poses based on their predicted binding affinity. nih.govijpras.com This allows for the identification of the most likely and energetically favorable binding mode, providing a structural hypothesis for how the molecule might exert a biological effect. ijnrd.org

Beyond predicting a static binding pose, computational methods can elucidate the dynamic process of receptor binding. frontiersin.org Techniques like molecular dynamics (MD) simulations can model the behavior of the ligand-receptor complex over time, accounting for the flexibility of both the ligand and the protein. acs.orgresearchgate.net

MD simulations can reveal:

Conformational changes in the receptor upon ligand binding, an effect known as "induced fit". ijpras.com

The role of water molecules in mediating or displacing interactions within the binding pocket.

The stability of key hydrogen bonds and other non-covalent interactions over time. uiuc.edu

The free energy of binding, which provides a quantitative measure of binding affinity. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can build a detailed, time-resolved model of the binding mechanism. acs.org This provides a deeper understanding than docking alone and can explain the structural basis for a ligand's affinity and specificity for a particular receptor. frontiersin.orgplos.org

Predictive Computational Spectroscopy

Computational spectroscopy involves the use of quantum chemistry methods to predict the spectral properties of molecules. computabio.com This is a valuable tool for structure verification and for interpreting experimental data. Density Functional Theory (DFT) is a commonly used method that can provide accurate predictions of various spectra. nih.govacs.org

In Silico NMR Prediction: Nuclear Magnetic Resonance (NMR) spectra can be predicted computationally to aid in structure elucidation. chemaxon.com Software packages use algorithms and extensive databases to calculate the chemical shifts (δ) for ¹H and ¹³C nuclei based on the molecule's electronic structure. selectscience.netmestrelab.com For this compound, a predicted spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the ethoxy group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, with predicted coupling patterns (e.g., a triplet and quartet for the ethoxy group).

In Silico IR Prediction: Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. computabio.com Computational methods calculate these vibrational frequencies by determining the molecule's minimum energy geometry and then computing the second derivatives of the energy with respect to atomic positions. researchgate.net The resulting predicted IR spectrum for this compound would display characteristic absorption bands for O-H stretching (from the alcohol), C-H stretching (aromatic and aliphatic), C-O stretching (ether and alcohol), and aromatic ring vibrations. nih.govacs.org These predictions can be highly accurate when compared to experimental gas-phase IR spectra. acs.org

Table 1: Predicted Spectroscopic Data for this compound This table is illustrative, based on general principles of NMR and IR spectroscopy.

Functional Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Predicted IR Frequency (cm⁻¹)
-OH (hydroxyl) 4.5 - 8.0 (broad) - 3500 - 3200 (broad)
Aromatic C-H 6.5 - 8.5 110 - 150 3100 - 3000
Pyridine Ring C - 120 - 160 1600 - 1450
-O-CH₂-CH₃ ~4.1 (quartet) ~65 1260 - 1000 (C-O stretch)

Computational Mechanistic Investigations

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experiments alone. mdpi.comrsc.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu

For this compound, computational methods could be employed to investigate various potential reactions:

Tautomerism: Investigating the relative energies and interconversion barrier between the pyridin-3-ol form and its potential pyridone tautomer.

Electrophilic Aromatic Substitution: Modeling reactions like nitration or halogenation to predict the most likely position of substitution on the pyridine ring. This involves calculating the activation energies for attack at different positions.

Metabolism: Predicting sites of metabolic modification, such as oxidation by Cytochrome P450 enzymes. selectscience.net Computational models can predict which atoms are most susceptible to enzymatic attack. nih.gov

Acidity/Basicity: Calculating the pKa of the hydroxyl proton and the pKb of the pyridine nitrogen to understand its acid-base properties in different environments.

These investigations typically use methods like DFT to locate the geometries of transition states and calculate the activation energies (energy barriers) for each reaction step. researchgate.net This information allows for a detailed, step-by-step description of the reaction pathway, revealing the electronic factors that control the reaction's outcome. smu.edu

Elucidation of Reaction Pathways and Transition States

The study of chemical reactions at a molecular level is greatly enhanced by computational chemistry, which provides deep insights into reaction mechanisms that are often difficult to probe experimentally. For a molecule like this compound, theoretical investigations are crucial for understanding its reactivity, the formation of various products, and the energetic demands of its chemical transformations. These computational approaches allow for the detailed mapping of potential energy surfaces, the identification of transient intermediates, and the characterization of the high-energy transition states that govern reaction rates.

A common approach to elucidating reaction pathways is through the use of quantum chemical calculations, particularly Density Functional Theory (DFT). jacsdirectory.commdpi.com These methods are employed to model the electronic structure of the reacting molecules and to calculate their energies and geometries at various points along a reaction coordinate. smu.edu The process typically begins with the optimization of the geometries of the reactants and products to find their most stable, low-energy conformations. jacsdirectory.com

Following the identification of stable minima on the potential energy surface, the search for transition states is conducted. A transition state represents the highest energy point along the lowest energy path connecting reactants and products. smu.edu Its structure provides critical information about the nature of the bond-breaking and bond-forming events. Methods such as Synchronous Transit-Guided Quasi-Newton (QST2) or more advanced techniques are used to locate these saddle points on the energy landscape. ias.ac.in Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the intended reactants and products. jmaterenvironsci.comnih.gov

For instance, a hypothetical investigation into the tautomerization of this compound, where the proton from the hydroxyl group transfers to the pyridine nitrogen, would involve these computational steps. The study would calculate the energies of the starting phenol (B47542) tautomer, the zwitterionic intermediate, and the final pyridone tautomer. The activation energies for the forward and reverse reactions would be determined from the energy difference between the reactants/products and the corresponding transition states.

The data generated from these theoretical studies, such as activation energies and reaction enthalpies, provide quantitative measures of reaction feasibility and kinetics. scirp.org While specific experimental and computational data on the reaction pathways of this compound are not widely available in published literature, the established methodologies of computational chemistry provide a robust framework for its future investigation. A hypothetical set of calculated energetic data for a reaction involving this compound is presented below to illustrate the typical output of such a study.

Hypothetical Reaction Data for a Proton Transfer Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Activation Energy (kcal/mol)
1This compound (Reactant)0.0-
2Transition State 125.525.5
3Pyridone Tautomer (Product)-5.230.7 (reverse)

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from a computational study. It does not represent actual experimental or calculated values for this compound.

Ultimately, the elucidation of reaction pathways and transition states through computational chemistry offers a powerful lens through which to understand the intricate details of chemical reactivity. For this compound, such studies would be invaluable for predicting its behavior in various chemical environments and for guiding the design of new synthetic routes.

Applications in Advanced Organic and Medicinal Chemistry Research for 6 Ethoxypyridin 3 Ol

Building Block in the Synthesis of Complex Molecules

The chemical scaffold of 6-Ethoxypyridin-3-ol serves as a valuable starting material and intermediate in the synthesis of more complex molecules, leveraging its reactive hydroxyl and electron-rich pyridine (B92270) core. Its utility is particularly noted in the construction of compounds with significant biological activity.

Pharmaceuticals and Agrochemical Intermediates

In the realm of pharmaceutical development, the 6-ethoxypyridin-3-yl moiety, derived from this compound, has been integral to the synthesis of potent enzyme inhibitors. A notable example is its incorporation into GSK2190915 (formerly known as AM803), a powerful and orally active inhibitor of 5-lipoxygenase-activating protein (FLAP). This compound has undergone clinical trials for the treatment of asthma. The synthesis of GSK2190915 involves the use of a 4-(6-ethoxypyridin-3-yl)benzyl group, highlighting the role of the this compound derivative as a key structural component.

While the direct application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available research, the broader class of pyridinone derivatives has been explored for herbicidal properties. For instance, patents have been filed for 6-acylpyridin-2-one derivatives as active herbicidal agents, indicating the potential of the substituted pyridine core in agrochemical research. nih.gov

Radiopharmaceutical Development, particularly PET Tracers

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a critical area of medicinal chemistry for diagnosing and understanding various diseases. While specific PET tracers directly synthesized from this compound are not prominently reported, the pyridin-3-yl structural motif is present in several PET radioligands. For example, derivatives of pyridin-3-yl have been incorporated into tracers targeting neuroreceptors. The synthesis of such complex molecules often involves multi-step processes where functionalized pyridines could serve as key building blocks. The ethoxy and hydroxyl groups of this compound offer potential sites for radiolabeling with positron-emitting isotopes, such as Carbon-11 or Fluorine-18 (B77423), following appropriate chemical modification.

Medicinal Chemistry and Biological Activity Profiling

The structural features of this compound make it and its derivatives interesting candidates for biological evaluation across various therapeutic targets.

Enzyme Inhibition Studies (e.g., FLAP, Mitochondrial Complex I)

As previously mentioned, the most significant application of a 6-ethoxypyridin-3-yl derivative is in the development of the FLAP inhibitor GSK2190915. This compound has demonstrated high potency in inhibiting the 5-lipoxygenase-activating protein, which is involved in the biosynthesis of leukotrienes, key mediators in inflammation.

Table 1: In Vitro Potency of GSK2190915

Assay Potency
FLAP Binding 2.9 nM
LTB4 Inhibition (human whole blood, 5h) IC50 = 76 nM

In a related area of enzyme inhibition, while not directly involving this compound, the structurally similar compound 6-hydroxydopamine has been shown to be a potent inhibitor of mitochondrial complex I (NADH dehydrogenase). nih.gov This suggests that hydroxypyridine scaffolds could be explored for their potential to modulate mitochondrial function, a key area of research in neurodegenerative diseases.

Receptor Binding Assays and Ligand-Receptor Interactions

The evaluation of novel compounds through receptor binding assays is a cornerstone of drug discovery. These assays determine the affinity of a ligand for a specific receptor. While comprehensive receptor binding profiles for this compound are not widely published, its structural components suggest potential interactions with various receptor types. The synthesis of derivatives of this compound would be a necessary step to explore its potential as a ligand for different receptors. For instance, the synthesis of novel piperidine (B6355638) derivatives for evaluation as antimicrobial agents has been reported, showcasing a general approach to modifying core structures for biological screening. biointerfaceresearch.com

Antimicrobial and Antifungal Efficacy Research

The search for new antimicrobial and antifungal agents is a global health priority. While there is no specific data found on the antimicrobial or antifungal efficacy of this compound itself, the broader class of substituted pyridinol and related heterocyclic compounds has been investigated for such properties. For instance, various derivatives of thienopyrimidines and hexahydropyrimidines have been synthesized and tested for their activity against bacterial and fungal strains. nih.govnih.govresearchgate.net Similarly, research on nitrofuran and oxadiazole derivatives has demonstrated their potential as antifungal agents. mdpi.commdpi.com These studies indicate that the core heterocyclic structure, when appropriately functionalized, can confer significant antimicrobial properties. Future research could involve the synthesis and evaluation of novel derivatives of this compound to explore their potential in this therapeutic area.

Research in Neurodegenerative Diseases (Alzheimer's, Huntington's, Parkinson's)

Heterocyclic compounds are a major focus in the search for treatments for neurodegenerative diseases due to their ability to interact with various biological targets in the central nervous system. mdpi.com The pyridinol structure within this compound is a feature found in various molecules investigated for neuroprotective effects.

Phytochemicals, many of which contain phenolic or heterocyclic moieties, are being studied for their potential to regulate neurotrophic factors and combat the pathological processes in neurodegenerative disorders. nih.gov For example, compounds like 6-shogaol, found in ginger, have demonstrated neuroprotective effects in cellular models by modulating inflammatory pathways and promoting the expression of neurotrophic factors. nih.gov While this research is on more complex natural products, it underscores the potential of phenolic compounds in this area.

The management of neurodegenerative diseases like Alzheimer's and Parkinson's often involves targeting specific enzymes or receptors in the brain. mdpi.com For instance, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in Alzheimer's treatment to increase the levels of the neurotransmitter acetylcholine. mdpi.com Many synthetic heterocyclic compounds are designed and screened for their ability to inhibit these enzymes. The structural features of this compound, such as its hydroxyl and ether groups on a pyridine scaffold, could serve as a basis for the design of new molecules with potential activity against targets relevant to neurodegenerative diseases.

Investigation of Anti-inflammatory Properties

The 3-hydroxypyridine (B118123) core is a key structural feature in compounds that have been investigated for anti-inflammatory properties. Research on new derivatives of 3-hydroxy pyridine-4-one has shown significant anti-inflammatory activity in animal models. nih.gov These compounds were evaluated in carrageenan-induced paw edema and croton oil-induced ear edema tests. nih.gov

One hypothesis for the anti-inflammatory effect of these 3-hydroxypyridin-4-one derivatives is their iron-chelating ability. nih.gov Iron can participate in the generation of reactive oxygen species that contribute to inflammatory processes. By chelating iron, these compounds may exert an antioxidant effect, thus mitigating inflammation. nih.gov Given that this compound shares the 3-hydroxypyridine moiety, it and its derivatives could potentially exhibit similar properties, although this would require experimental verification.

Below is a table summarizing the anti-inflammatory activity of some 3-hydroxy-pyridine-4-one derivatives from the study.

Compound Model Dose Inhibition of Inflammation (%)
Compound ACarrageenan-induced paw edema20 mg/kg67%
Compound BCarrageenan-induced paw edema400 mg/kgSignificant inhibition
Compound CCarrageenan-induced paw edema200 mg/kgSignificant inhibition
Compound ACroton oil-induced ear edema20 mg/kg37%
Compound BCroton oil-induced ear edema400 mg/kg43%
Compound CCroton oil-induced ear edema200 mg/kg50%

Data sourced from a study on new derivatives of 3-hydroxy pyridine-4-one. nih.gov

Catalytic Applications in Organic Transformations

Pyridine and its derivatives are widely used as ligands in coordination chemistry and transition metal catalysis. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a stable coordination complex. The electronic and steric properties of the pyridine ligand can be tuned by introducing substituents on the ring, which in turn influences the reactivity and selectivity of the metal catalyst. nih.gov

The 3-hydroxypyridine structure of this compound, and its potential tautomer, a pyridinone, offers multiple potential coordination sites (the nitrogen atom and the oxygen of the hydroxyl group). Ligands that can bind to a metal center through more than one atom are known as chelating ligands and often form particularly stable complexes. Pyridonates, which are deprotonated pyridinols, are recognized as a versatile class of ligands for the development of novel metal complexes for catalytic applications. rsc.org The metal-pyridinol motif is even found in nature, for example, in the active site of the [Fe]-hydrogenase metalloenzyme. rsc.org

Transition metal complexes with pyridine-based ligands are used in a variety of catalytic transformations, including hydrogenation, polymerization, and C-H bond functionalization. jscimedcentral.comwikipedia.orgnih.gov The specific substituents on the pyridine ring can influence the catalyst's activity and selectivity. The ethoxy and hydroxyl groups on this compound could therefore be exploited to fine-tune the properties of a transition metal catalyst.

Potential Applications in Material Science

The principles of coordination chemistry that make pyridine derivatives useful in catalysis also apply to their use in material science. The ability of this compound to act as a ligand for metal ions opens up possibilities for its use in the construction of coordination polymers and metal-organic frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands (also called linkers). mdpi.com These materials can have very high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. The properties of a MOF are determined by the choice of the metal and the organic linker.

To be used as a linker in a MOF, an organic molecule typically needs to have at least two points of connection. While this compound in its current form is a monodentate or potentially bidentate chelating ligand, it could be chemically modified to incorporate additional coordinating groups, such as carboxylic acids or other nitrogen heterocycles. For example, by adding carboxylate groups to the pyridine ring, the molecule could be transformed into a polytopic linker capable of bridging multiple metal centers to form a 2D or 3D framework. The ethoxy and hydroxyl groups could also serve as sites for further functionalization to tailor the properties of the resulting MOF. The synthesis of MOFs using functionalized pyridine-based linkers is an active area of research. researchgate.netrsc.org

Role in Advanced Analytical Chemistry Methodologies

Derivatization Strategies for Enhanced Detection and Quantification

Due to the absence of research on this specific topic, no data tables or detailed research findings can be presented.

Q & A

Basic: What synthetic strategies are optimal for achieving high-purity 6-Ethoxypyridin-3-ol?

The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:

  • Precursor selection : Use pyridine derivatives with ethoxy and hydroxyl groups in positions 3 and 6, respectively.
  • Reaction conditions : Employ nucleophilic substitution (e.g., alkyl halides for ethoxy group introduction) under controlled pH and temperature .
  • Purification : Chromatography (HPLC or column) or recrystallization is critical for removing byproducts like unreacted precursors or positional isomers .
    Industrial scalability : Continuous flow processes improve yield and purity compared to batch methods .

Advanced: How can researchers resolve contradictory data on this compound’s biological activity across studies?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Structural analogs : Similar compounds (e.g., 6-(3-Chloro-4-methylphenyl)pyridin-3-ol) exhibit varying substitution patterns that alter receptor binding .
  • Experimental variables : Differences in assay pH, solvent polarity, or cell-line specificity can modulate activity.
    Methodological solutions :
    • Validate results using orthogonal assays (e.g., SPR for binding affinity, enzymatic activity tests).
    • Perform crystallography or molecular docking to confirm target interactions .

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substituent positions and purity .
    • IR to identify hydroxyl (-OH) and ethoxy (-OCH₂CH₃) functional groups.
  • Chromatography :
    • HPLC with UV detection to quantify purity and detect isomers .
  • Mass spectrometry : HRMS for molecular formula confirmation .

Advanced: How do the hydroxyl and ethoxy groups influence this compound’s reactivity in cross-coupling reactions?

The 3-hydroxyl group acts as a hydrogen-bond donor, enhancing solubility and directing electrophilic substitution. The 6-ethoxy group provides steric hindrance, limiting reactivity at the 6-position.
Experimental design considerations :

  • Protect the hydroxyl group (e.g., via silylation) during reactions requiring anhydrous conditions .
  • Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the 2- or 4-positions, leveraging the electron-withdrawing ethoxy group to activate the ring .

Basic: What are the stability challenges for this compound under varying storage conditions?

  • Light sensitivity : UV exposure degrades the ethoxy group; store in amber glass .
  • Temperature : Decomposition occurs above 40°C; maintain at 2–8°C for long-term stability .
  • Moisture : Hygroscopic nature requires desiccants or vacuum-sealed storage .

Advanced: How can computational modeling predict this compound’s interactions with cytochrome P450 enzymes?

  • Docking simulations : Use software like AutoDock Vina to model binding poses in CYP3A4 or CYP2D6 active sites .
  • MD simulations : Assess conformational stability of enzyme-ligand complexes over 100+ ns trajectories .
  • Validate predictions : Compare with in vitro metabolism assays (e.g., liver microsomes) .

Basic: What synthetic byproducts are commonly observed in this compound production?

  • Positional isomers : 4-Ethoxypyridin-3-ol due to incomplete regioselectivity .
  • Oxidation products : Pyridine-N-oxide derivatives under aerobic conditions .
    Mitigation : Optimize reaction time and use radical scavengers (e.g., BHT) .

Advanced: How does the ethoxy group’s electronic effect modulate this compound’s acidity compared to analogs?

  • The 6-ethoxy group is electron-donating, reducing the hydroxyl group’s acidity (pKa ~8.5 vs. ~6.7 for unsubstituted pyridin-3-ol).
  • Experimental validation : Titrate with NaOH and monitor pH shifts via potentiometry .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate this compound’s metabolic pathways?

  • Synthesis : Introduce ¹³C at the ethoxy group via labeled ethyl bromide .
  • Tracing : Use LC-MS/MS to track metabolites in hepatocyte incubations .
  • Applications : Map hydroxylation or demethylation pathways in vivo .

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